Reduced Lipophilicity Versus Chain-Extended Isomer 2-(Octylthio)ethanol Enables Finer Solubility Tuning
The target compound exhibits an XLogP3 of 2.6, which is 1.0 log unit lower than the structurally isomeric 2‑(octylthio)ethanol (XLogP3 = 3.6, CAS 3547‑33‑9), despite sharing the identical molecular formula C₁₀H₂₂OS and equal topological polar surface area (45.5 Ų) [1][2]. This demonstrates that the tert‑butylthio motif imparts significantly less hydrophobic character than the n‑octylthio chain, providing a tangible handle for modulating aqueous–organic partitioning while retaining sulfur‑associated functionality.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2‑(Octylthio)ethanol (CAS 3547‑33‑9): XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = –1.0 (target is less lipophilic) |
| Conditions | Values computed by XLogP3 algorithm (PubChem release 2025.09.15); both compounds share MW 190.35, PSA 45.5 Ų, HBD 1, HBA 2 [1][2]. |
Why This Matters
Procurement decisions for biphasic catalysis, liquid–liquid extraction, or bioactivity screening that require specific log P windows can be guided by this quantifiable difference rather than relying on assumed similarity among C₁₀H₂₂OS isomers.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12300964 (1-Hexanol, 6-[(1,1-dimethylethyl)thio]-). XLogP3 = 2.6, PSA = 45.5 Ų, Rotatable Bonds = 7. https://pubchem.ncbi.nlm.nih.gov/compound/62296-18-8 (accessed 2026-04-27). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 19079 (2-(Octylthio)ethanol). XLogP3 = 3.6, PSA = 45.5 Ų, Rotatable Bonds = 9. https://pubchem.ncbi.nlm.nih.gov/compound/3547-33-9 (accessed 2026-04-27). View Source
